molecular formula C11H15BrO2 B13923714 4-(4-Bromophenoxy)-2-methylbutan-2-ol

4-(4-Bromophenoxy)-2-methylbutan-2-ol

Cat. No.: B13923714
M. Wt: 259.14 g/mol
InChI Key: ROKZLWJDYXOQSZ-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-2-methylbutan-2-ol: is an organic compound that features a bromophenoxy group attached to a butanol backbone. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)-2-methylbutan-2-ol typically involves the reaction of 4-bromophenol with 2-methyl-2-butanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate, and the process may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(4-Bromophenoxy)-2-methylbutan-2-ol is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. It may also serve as a model compound for understanding the metabolism of similar brominated compounds .

Medicine: Its bromophenoxy group can interact with biological targets, making it a candidate for drug design .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials that require specific chemical properties .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-2-methylbutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenoxy)-2-methylbutan-2-ol is unique due to the presence of both the bromophenoxy group and the butanol backbone. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds .

Properties

IUPAC Name

4-(4-bromophenoxy)-2-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-11(2,13)7-8-14-10-5-3-9(12)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKZLWJDYXOQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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